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Compound of Interest

Compound Name: 17-Pentatriacontene

Cat. No.: B11968228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of 17-pentatriacontene,

a long-chain alkene, with other alkenes of similar structure. The information is compiled from

various scientific studies to offer a comprehensive overview for researchers and professionals

in drug development. While data on the bioactivity of isolated 17-pentatriacontene is limited,

this guide summarizes the available information from extracts containing this compound and

contrasts it with the more extensively studied bioactivities of other long-chain alkenes.

Overview of Bioactivity
Long-chain alkenes are a class of unsaturated hydrocarbons found in various natural sources,

including plants and marine organisms. Several studies have suggested their potential as

bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties. This

guide focuses on 17-pentatriacontene (C35H70) and compares its reported activities with

other long-chain alkenes such as squalene (C30H50), 1-hexacosene (C26H52), and 1-

octadecene (C18H36).

Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antimicrobial, anticancer,

and anti-inflammatory activities of 17-pentatriacontene and other selected long-chain alkenes.

It is important to note that much of the data for 17-pentatriacontene is derived from studies on

extracts, and the activity may not be solely attributable to this compound.
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Antimicrobial Activity
Compound Test Organism Assay Type Result Citation

Fraction

containing 17-

Pentatriacontene

(60.37%)

Staphylococcus

aureus, Bacillus

cereus, Listeria

innocua,

Escherichia coli,

Pseudomonas

aeruginosa

Disk Diffusion

15 mm inhibition

zone (fraction

SH4)

[1]

Fraction

containing 17-

Pentatriacontene

Staphylococcus

aureus, Bacillus

cereus, Listeria

innocua,

Escherichia coli,

Pseudomonas

aeruginosa

Disk Diffusion

13 mm inhibition

zone (fraction

SA7)

[1]

1-Octadecene (in

hexane extract)

Staphylococcus

aureus
Agar Diffusion

28 mm inhibition

zone (at 200

mg/ml of extract)

[2]

1-Octadecene (in

bioactive extract)

Listeria

monocytogenes,

Shiga toxin-

producing

Escherichia coli

Broth

Microdilution

MIC: 0.78-25

mg/mL (of

extract)

[3]

Anticancer (Cytotoxic) Activity
Compound Cell Line Assay Type Result (IC50) Citation

17-

Pentatriacontene

(in Malva

sylvestris extract)

Not specified Not specified

Reported to have

anticancer

properties

[4]

1-Hexacosene
Brine shrimp

(Artemia salina)

Brine Shrimp

Lethality Assay

40% mortality at

1000 ppm
Not found
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IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity
Compound Model Key Findings Citation

Squalene
LPS-stimulated

murine macrophages

Reduced protein

expression of iNOS

and COX-2;

Attenuated JNK and

NF-κB activation.

[5]

Squalene

Copper sulfate-

induced inflammation

in zebrafish

Inhibited neutrophil

migration;

Downregulated

expression of tnfa and

cox-2.

Squalene
TPH1 cell

experimental model

Increased synthesis of

anti-inflammatory

cytokines (IL-10, IL-

13, IL-4); Decreased

pro-inflammatory

signals (TNF-α, NF-

κB).

[6]

Signaling Pathways in Anti-inflammatory Activity
Long-chain hydrocarbons may exert their anti-inflammatory effects by modulating key signaling

pathways involved in the inflammatory response. Based on studies of related compounds like

squalene and other hydrocarbons, the NF-κB and MAPK signaling pathways are likely targets.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its

inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory

stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to
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translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some long-

chain hydrocarbons may inhibit this process.
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Figure 1: Simplified NF-κB signaling pathway.
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MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade

involved in inflammation. It consists of a series of protein kinases that phosphorylate and

activate one another, ultimately leading to the activation of transcription factors that regulate

the expression of inflammatory mediators. Key MAPK families include ERK, JNK, and p38.
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Figure 2: General MAPK signaling cascade.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess

the bioactivities discussed in this guide.

Antimicrobial Activity: Agar Disk Diffusion Method
This method is used to assess the antimicrobial activity of a substance against a range of

microorganisms.

Start Prepare Bacterial Inoculum Inoculate Agar Plate Apply Compound-impregnated Disks Incubate Plates Measure Zone of Inhibition End

Click to download full resolution via product page

Figure 3: Workflow for Agar Disk Diffusion Assay.

Protocol:

Prepare Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a

sterile liquid medium to a specific turbidity, often corresponding to a 0.5 McFarland standard.

Inoculate Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and

streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of

bacteria.

Apply Disks: Sterile paper disks impregnated with a known concentration of the test

compound are placed on the surface of the inoculated agar.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours)

to allow bacterial growth and diffusion of the compound.

Measure Zone of Inhibition: The diameter of the clear zone around each disk, where

bacterial growth has been inhibited, is measured in millimeters. A larger zone of inhibition

indicates greater antimicrobial activity.
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Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and, conversely, the

cytotoxic effects of a compound.

Start
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Figure 4: Workflow for MTT Cytotoxicity Assay.

Protocol:

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

reagent is added to each well. Viable cells with active mitochondria will reduce the yellow

MTT to purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The

percentage of cell viability is calculated relative to untreated control cells, and the IC50 value

is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of

compounds.

Start Administer Test Compound Induce Edema with Carrageenan1 hour post-administration Measure Paw VolumeAt regular intervals Calculate Edema Inhibition End

Click to download full resolution via product page

Figure 5: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:
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Animal Dosing: The test compound is administered to a group of rodents (typically rats or

mice) via an appropriate route (e.g., oral gavage). A control group receives the vehicle, and a

positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

Edema Induction: After a set period (e.g., 1 hour) to allow for compound absorption, a sub-

plantar injection of carrageenan solution is administered into the hind paw of each animal to

induce localized inflammation and edema.

Paw Volume Measurement: The volume of the inflamed paw is measured at regular intervals

(e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

Data Analysis: The percentage of edema inhibition by the test compound is calculated by

comparing the increase in paw volume in the treated group to that of the control group.

Conclusion
The available evidence suggests that 17-pentatriacontene, often as a component of natural

extracts, exhibits a range of bioactive properties, including antimicrobial and potential

anticancer and anti-inflammatory effects. However, a significant lack of quantitative data for the

isolated compound hinders a direct and robust comparison with other alkenes. In contrast,

other long-chain alkenes, such as squalene, have been more extensively studied, and their

anti-inflammatory mechanisms, involving the modulation of key signaling pathways like NF-κB

and MAPK, are better understood.

Further research focusing on the isolation and purification of 17-pentatriacontene is crucial to

definitively characterize its bioactivity and therapeutic potential. Quantitative studies to

determine its IC50 and MIC values against various cancer cell lines and microbial strains, as

well as in-depth investigations into its effects on inflammatory signaling cascades, will be

essential to validate its ethnopharmacological claims and to explore its potential as a lead

compound in drug discovery. This guide highlights the need for such focused research to

unlock the full potential of this and other long-chain alkenes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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